molecular formula C13H10BrN3O3 B5698672 N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide

Katalognummer B5698672
Molekulargewicht: 336.14 g/mol
InChI-Schlüssel: WKOGNKSUYAPFCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition has shown promising results in cancer therapy.

Wirkmechanismus

N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide works by inhibiting PARP enzymes, which are responsible for repairing DNA damage. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This mechanism of action makes N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been found to have a selective effect on cancer cells, leading to minimal toxicity in normal cells. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is due to the inhibition of PARP enzymes, which leads to the accumulation of DNA damage and activation of cell death pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, its high cost and limited availability may limit its use in some experiments. In addition, the effects of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide on normal cells and tissues are not fully understood, which may limit its use in some studies.

Zukünftige Richtungen

Future research on N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide could focus on several areas, including the development of more cost-effective synthesis methods, the investigation of its effects on normal cells and tissues, and the exploration of its potential use in combination with other cancer therapies. In addition, further studies could investigate the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide is a promising therapeutic agent for cancer treatment, with a selective effect on cancer cells and minimal toxicity in normal cells. Its inhibition of PARP enzymes leads to the accumulation of DNA damage and activation of cell death pathways, making it a potent anticancer agent. Future research on N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide could lead to the development of more effective cancer therapies and the exploration of its potential use in other diseases.

Synthesemethoden

The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with 5-bromo-6-methyl-2-pyridinamine, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. This process results in the formation of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide, which is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been shown to be effective against several types of cancer, including breast, ovarian, and prostate cancer. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c1-8-11(14)6-7-12(15-8)16-13(18)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOGNKSUYAPFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-4-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.